4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Overview
Description
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene is a complex organic compound characterized by its unique molecular structure, which includes a chromene core, a chlorophenylsulfonyl group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a chromene derivative is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylsulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Difluorinated chromenes, sulfonyl derivatives.
Substitution Products: Amine or alcohol derivatives of the chromene core.
Scientific Research Applications
Chemistry: In chemistry, 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its fluorine atoms can enhance the binding affinity and specificity of biological targets.
Medicine: Research has indicated that derivatives of this compound may have pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity to these targets, leading to specific biological responses. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-((4-Chlorophenyl)sulfonyl)phenol: Similar structure but lacks the chromene core.
Bis(4-chlorophenyl)sulfone: Contains two chlorophenylsulfonyl groups instead of one.
4-((4-Chlorophenyl)sulfonyl)aniline: Similar to the target compound but with an aniline group instead of a chromene core.
Uniqueness: 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene stands out due to its unique chromene core and the presence of fluorine atoms, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in research and industry
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5,8-difluoro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2O3S/c16-9-1-3-10(4-2-9)22(19,20)13-7-8-21-15-12(18)6-5-11(17)14(13)15/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRGEIMQJYSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=C(C=CC(=C2O1)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729006 | |
Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944950-71-4 | |
Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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